Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-
Overview
Description
BIO-5192 is a small molecule VLA-4 inhibitor.BIO-5192 has been shown to increase mobilization of murine hematopoietic stem and progenitors (HSPCs) over basal levels. An additive affect on HSPC mobilization (3-fold) was observed when plerixafor (AMD3100), a small molecule inhibitor of the CXCR-4/SDF-1 axis, was combined with BIO5192. HSPCs mobilized by BIO5192 or the combination of BIO5192 and plerixafor has been shown to mobilize long-term repopulating cells, which successfully engraft and expand in a multilineage fashion in secondary transplantation recipients.
Scientific Research Applications
Chemistry and Synthesis
A significant portion of research involving similar compounds to Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S) focuses on their chemistry and synthesis. For example, McFarland et al. (1980) explored the chemistry of sulfonyl isocyanates and isothiocyanates, providing insights into the reactions of compounds like Butanoic acid derivatives with amino acids and isocyanates (McFarland et al., 1980). Similarly, Benetti et al. (2002) discussed the synthesis of N-protected -amino- , -unsaturated keto sulfones, which are related to Butanoic acid derivatives, highlighting their potential in synthesizing heterocyclic compounds (Benetti et al., 2002).
Molecular Studies and Biological Activity
Molecular studies, including docking and vibrational analyses, are crucial in understanding the properties and potential applications of compounds similar to Butanoic acid derivatives. Vanasundari et al. (2018) conducted molecular docking and vibrational studies on butanoic acid derivatives, emphasizing their potential in pharmacological applications (Vanasundari et al., 2018). Furthermore, Izuchi et al. (2019) synthesized phenyl sulphonylamino alkanamides, closely related to Butanoic acid derivatives, suggesting their medicinal relevance (Izuchi et al., 2019).
Applications in Material Science
In the field of material science, compounds related to Butanoic acid derivatives have been explored for their applications in polymer and material synthesis. Hajipour et al. (2009) investigated the synthesis of optically active poly(azo-ester-imide)s, which could potentially include derivatives of Butanoic acid (Hajipour et al., 2009).
Agricultural and Environmental Applications
Research has also looked into the agricultural and environmental applications of compounds similar to Butanoic acid derivatives. For instance, the study by Weed Science (1985) on various chemical compounds, including methylarsonic acid and butanoic acid derivatives, could indicate their potential use in weed control or agricultural applications (Weed Science, 1985).
properties
IUPAC Name |
(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Cl2N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2-((((2S)-1-((3,5-dichlorophenyl)sulfonyl)-2-pyrrolidinyl)carbonyl)amino)-4-(((2S)-4-methyl-2-(methyl((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)amino)-1-oxopentyl)amino)-, (2S)- | |
CAS RN |
327613-57-0 | |
Record name | BIO-5192 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIO-5192 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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